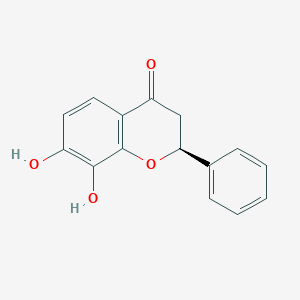
(2S)-7,8-Dihydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-7,8-Dihydroxy-2-phenylchroman-4-one is a chiral flavonoid derivative known for its potential biological activities. This compound is characterized by its chromanone structure, which includes a phenyl group and two hydroxyl groups at the 7 and 8 positions. It is of interest in various fields such as medicinal chemistry, pharmacology, and organic synthesis due to its diverse biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-7,8-Dihydroxy-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a phenolic compound and a suitable aldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In an industrial setting, the production of (S)-7,8-Dihydroxy-2-phenylchroman-4-one may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-7,8-Dihydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-7,8-Dihydroxy-2-phenylchroman-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of (S)-7,8-Dihydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress.
Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Vergleich Mit ähnlichen Verbindungen
Flavonoids: Such as quercetin and kaempferol, which also possess antioxidant and anti-inflammatory properties.
Isoflavones: Such as genistein, known for their estrogenic activity.
Chalcones: Such as isoliquiritigenin, which have been studied for their anticancer effects.
Uniqueness: (S)-7,8-Dihydroxy-2-phenylchroman-4-one is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 7 and 8 positions, which contribute to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
671781-83-2 |
|---|---|
Molekularformel |
C15H12O4 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
(2S)-7,8-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-7,13,16,18H,8H2/t13-/m0/s1 |
InChI-Schlüssel |
OXEDXEXEXGPMOG-ZDUSSCGKSA-N |
Isomerische SMILES |
C1[C@H](OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



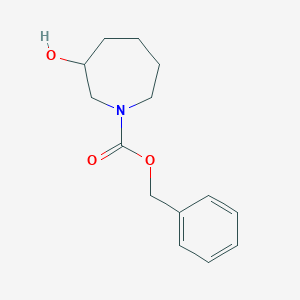
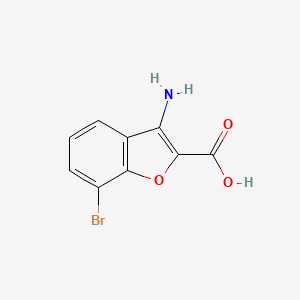
![7-Chloro-3-ethyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11860841.png)
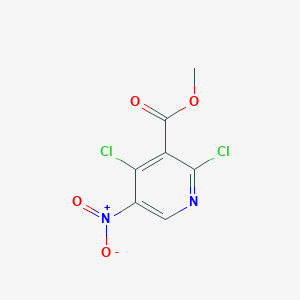

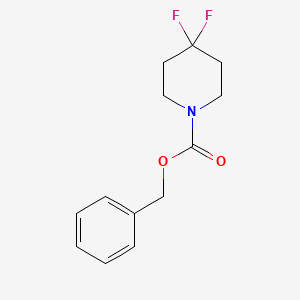
![Ethyl 1,5-dimethyl-4,6-dioxo-2,4,5,6-tetrahydro-1h-pyrazolo[3,4-d]pyrimidine-3-carboxylate](/img/structure/B11860866.png)
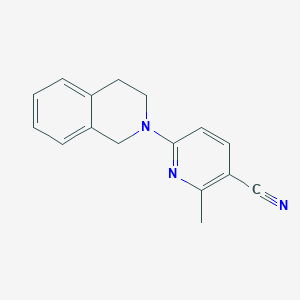
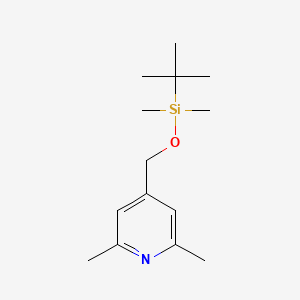
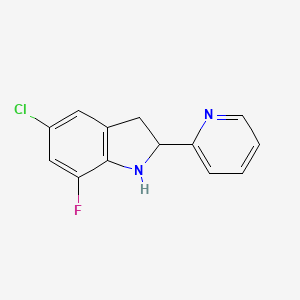


![N-Methyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11860904.png)
